(3-Methylphenyl) 3-nitrobenzoate
CAS No.:
Cat. No.: VC11165377
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H11NO4 |
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Molecular Weight | 257.24 g/mol |
IUPAC Name | (3-methylphenyl) 3-nitrobenzoate |
Standard InChI | InChI=1S/C14H11NO4/c1-10-4-2-7-13(8-10)19-14(16)11-5-3-6-12(9-11)15(17)18/h2-9H,1H3 |
Standard InChI Key | RJCIKTALAPRASF-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES | CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Nomenclature and Structural Identification
The systematic IUPAC name for (3-methylphenyl) 3-nitrobenzoate is 3-nitrobenzoic acid 3-methylphenyl ester, reflecting the esterification of 3-nitrobenzoic acid with 3-methylphenol. The molecular formula is C₁₄H₁₁NO₄, with a molecular weight of 265.24 g/mol . Key identifiers include:
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CAS Registry Number: While no specific CAS number is assigned to this exact compound, closely related derivatives such as methyl 3-nitrobenzoate (CAS 618-95-1) and methyl 3-methyl-4-nitrobenzoate (CAS 24078-21-5) highlight the structural variability within this chemical family .
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SMILES Notation:
O=C(OC1=CC=CC(=C1)C)C2=CC(=CC=C2)[N+](=O)[O-]
, illustrating the ester linkage between the 3-methylphenyl group and the nitro-substituted benzoate .
The compound’s structure features a nitro group at the meta position of the benzoate ring and a methyl group at the meta position of the phenyl ester (Fig. 1). This substitution pattern influences electronic distribution, reactivity, and intermolecular interactions .
Synthesis and Reaction Pathways
Nitration of Benzoate Esters
The synthesis of nitrobenzoate esters typically involves electrophilic aromatic nitration. For example, methyl 3-nitrobenzoate is produced via nitration of methyl benzoate using a mixture of concentrated nitric and sulfuric acids at low temperatures (≤6°C) . By analogy, (3-methylphenyl) 3-nitrobenzoate could be synthesized through a similar pathway:
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Esterification: 3-Nitrobenzoic acid is first esterified with 3-methylphenol using acid catalysis.
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Nitration: Direct nitration of the pre-formed ester under controlled conditions to avoid over-nitration or decomposition .
Key challenges include regioselectivity control and minimizing side reactions, such as the formation of di-nitrated byproducts.
Purification and Characterization
Recrystallization from ethanol-water mixtures is a standard purification method for nitroaromatic esters, yielding crystals with melting points between 75–80°C . For (3-methylphenyl) 3-nitrobenzoate, differential scanning calorimetry (DSC) would likely reveal a melting point near 78°C, consistent with methyl 3-nitrobenzoate .
Physicochemical Properties
Thermal Stability
Nitroaromatic compounds exhibit moderate thermal stability, with decomposition temperatures exceeding 200°C. The boiling point of (3-methylphenyl) 3-nitrobenzoate is estimated at 279°C, extrapolated from methyl 3-nitrobenzoate data .
Property | Value | Source |
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Molecular Weight | 265.24 g/mol | |
Melting Point | 75–80°C (predicted) | |
Boiling Point | 279°C (estimated) | |
Density | 1.25–1.30 g/cm³ (predicted) | Analog data |
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence . Ester carbonyl (C=O) stretches appear near 1720 cm⁻¹.
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NMR Spectroscopy:
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¹H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, with splitting patterns indicating meta substitution. The methyl group on the phenyl ester appears as a singlet near δ 2.3 ppm .
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¹³C NMR: The ester carbonyl carbon is observed near δ 165 ppm, while nitro group-bearing carbons appear downfield at δ 148–150 ppm .
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Reactivity and Applications
Chemical Reactivity
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Reduction: Catalytic hydrogenation converts the nitro group to an amine, yielding (3-methylphenyl) 3-aminobenzoate .
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Hydrolysis: Acidic or basic conditions cleave the ester bond, producing 3-nitrobenzoic acid and 3-methylphenol .
Industrial and Research Applications
Nitrobenzoate esters serve as intermediates in pharmaceuticals, agrochemicals, and polymer chemistry. For example:
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